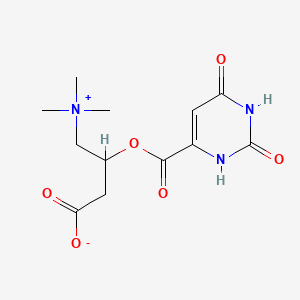
Biotin-X Cadaverine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Biotin-X Cadaverine is a compound that can be coupled directly to activated carboxylic acid esters without the use of a base . It is a white solid that is soluble in DMSO . It is used for colorimetric assays for Factor XII (when used with EDC) and cellular transglutaminase . It is also widely used for labeling peptides (carboxylic acid groups) and nucleotides (5’ phosphate groups) via the use of EDC .
Synthesis Analysis
The synthesis of cadaverine has been achieved through green chemical and bioconversion technologies . A microbial consortium consisting of Corynebacterium glutamicum cgl-FDK and Escherichia coli BL-ABST-Spy was constructed to de novo synthesize cadaverine utilizing glycerol as the sole carbon resource .
Molecular Structure Analysis
The molecular weight of Biotin-X Cadaverine is 442.50 . It is a biotin derivative that is carbonyl-reactive .
Chemical Reactions Analysis
Biotin-X Cadaverine can be coupled directly to activated carboxylic acid esters without the use of a base . It is used for colorimetric assays for Factor XII (when used with EDC) and cellular transglutaminase . It is also widely used for labeling peptides (carboxylic acid groups) and nucleotides (5’ phosphate groups) via the use of EDC .
Physical And Chemical Properties Analysis
Biotin-X Cadaverine is a white solid that is soluble in DMSO . The molecular weight of Biotin-X Cadaverine is 442.50 .
Scientific Research Applications
1. Impact on Plant Growth and Biotin Synthesis
- Biotin-X Cadaverine has been applied to study biotin deficiency in plants, particularly in Arabidopsis thaliana. It induces changes in root growth due to its effect on biotin biosynthesis (Gibbs, Su, & Masson, 2022).
- Cadaverine affects the BIO3-BIO1 biotin biosynthesis gene, influencing primary root growth in plants. This discovery contributes to understanding the regulation of root growth by cadaverine, particularly in Arabidopsis (Gibbs et al., 2021).
2. Protein Cross-Linking and Enzymatic Activity
- Research shows that biotin-labeled cadaverine can be incorporated into proteins in plant tissues in a Ca2+-dependent manner, aiding in studying transglutaminase activity (Lilley, Skill, Griffin, & Bonner, 1998).
- Biotin-X Cadaverine is used to detect specific modified residues in proteins, as seen in studies involving bacterial and human transglutaminases. This application is crucial for understanding protein modifications at the molecular level (Biberoglu et al., 2020).
3. Industrial and Biotechnological Applications
- In biotechnology, cadaverine derived from the decarboxylation of l-lysine has been studied for its potential in producing bio-based polyamide 510. This research highlights the role of biotin in facilitating cadaverine production through enzyme catalysis (Kim et al., 2019).
4. Involvement in Human Health and Disease
- Biotin, a key component of biotin-X cadaverine, plays a critical role in human health, acting as a coenzyme in various metabolic processes. It has implications in gene regulation and the potential to impact human diseases, including neurological disorders (León-Del-Río, 2019).
5. Enhancement of Biotin Detection and Assays
- Biotin-X Cadaverine is utilized in advanced biosensor technologies, like NMR-based xenon biosensors, to detect biotin–avidin binding. This application is significant for biological molecule detection in biomedical research (Spence et al., 2001).
Mechanism of Action
Biotin and its derivatives can be conjugated to many biomolecules without significantly altering the biological activity of the target molecules since biotin is relatively a small molecule . A biopolymer (such as proteins) can react with several molecules of biotin that, in turn, can each bind one avidin .
Safety and Hazards
Future Directions
The most promising strategies for cadaverine synthesis involve using green chemical and bioconversion technologies . The review focuses on the progress and strategies towards the green chemical synthesis and biosynthesis of cadaverine . The specific biosynthetic pathways of cadaverine from different substrates are addressed .
properties
CAS RN |
916165-67-8 |
|---|---|
Product Name |
Biotin-X Cadaverine |
Molecular Formula |
C23H40F3N5O5S |
Molecular Weight |
555.65 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



